molecular formula C11H24O B14722239 3-Pentanol, 3-isopropyl-2,2,4-trimethyl- CAS No. 5457-41-0

3-Pentanol, 3-isopropyl-2,2,4-trimethyl-

Cat. No.: B14722239
CAS No.: 5457-41-0
M. Wt: 172.31 g/mol
InChI Key: SBZXSSDGPXFNPD-UHFFFAOYSA-N
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Description

3-Pentanol, 3-isopropyl-2,2,4-trimethyl- (CAS: 5457-41-0) is a branched tertiary alcohol with the molecular formula C₁₁H₂₄O and an average molecular mass of 172.312 g/mol . Its structure features a hydroxyl group at the third carbon of the pentanol backbone, flanked by an isopropyl group and three methyl substituents at positions 2, 2, and 2. This branching confers unique physicochemical properties, including reduced volatility and increased steric hindrance, which differentiate it from simpler pentanol isomers and analogues.

Properties

CAS No.

5457-41-0

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

2,2,4-trimethyl-3-propan-2-ylpentan-3-ol

InChI

InChI=1S/C11H24O/c1-8(2)11(12,9(3)4)10(5,6)7/h8-9,12H,1-7H3

InChI Key

SBZXSSDGPXFNPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)(C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Addition of Acetic Acid to Olefins

A method described in CN104478661A involves converting 2-pentene into amyl acetate via liquid-phase addition with acetic acid, followed by transesterification with methanol to yield a mixture of 2-pentanol and 3-pentanol. While this method primarily targets linear pentanols, modifications to the starting material or reaction conditions could theoretically produce branched analogs like 3-isopropyl-2,2,4-trimethyl-3-pentanol.

Key Reaction Parameters

Parameter Value/Description
Catalyst Sulfonic cation exchange resin
Molar Ratio (Acetic Acid:2-Pentene) 2–5:1
Temperature 80–100°C
Pressure 0.8–2.0 MPa
Yield of Amyl Acetate >99.5% (mass percentage)

This method highlights the importance of catalyst selection and stoichiometric control in achieving high conversion rates.

Dehydrogenation and Reduction

Metal-Catalyzed Dehydrogenation

EP3048090A1 outlines a process where secondary alcohols (e.g., 2-pentanol) undergo dehydrogenation to form ketones (e.g., 2-pentanone) and hydrogen gas using Raney nickel catalysts. While this method produces ketones, subsequent reduction of these intermediates could yield tertiary alcohols under specific conditions.

Mechanistic Pathway

  • Dehydrogenation :
    $$ \text{R}2\text{CHOH} \xrightarrow{\text{Raney Ni}} \text{R}2\text{C=O} + \text{H}_2 $$
  • Reduction :
    $$ \text{R}2\text{C=O} + \text{H}2 \xrightarrow{\text{Catalyst}} \text{R}2\text{CH}2\text{OH} $$

For branched alcohols, steric hindrance may necessitate higher temperatures or specialized catalysts.

Hydrogenation of Ketones

Cobalt-Catalyzed Reduction

A method from ChemicalBook describes the hydrogenation of 2,4-dimethyl-3-pentanone to 2,4-dimethyl-3-pentanol using cobalt catalysts in tetrahydrofuran (THF). Extending this to more complex ketones (e.g., 2,2,4-trimethyl-3-isopropylpentan-3-one) could yield the target alcohol.

Reaction Conditions

Parameter Value/Description
Catalyst Cobalt (e.g., CoCl₂)
Solvent Tetrahydrofuran (THF)
Temperature 20°C (ambient)
Pressure 225 atm (hydrogen gas)
Reaction Time 16 hours

Note : Steric effects from isopropyl and methyl groups may reduce reaction efficiency, requiring optimized catalysts or elevated temperatures.

Carbocation Rearrangement Strategies

Acid-Catalyzed Dehydration and Hydride Shifts

Dehydration of tertiary alcohols (e.g., 2,2,4-trimethyl-3-pentanol) with acid generates carbocations, which undergo rearrangements to form more stable intermediates. A detailed mechanism from Chemistry StackExchange illustrates how hydride or alkyl shifts influence product distribution:

Example Mechanism

  • Initial Carbocation Formation :
    $$ \text{R}3\text{C-OH} \xrightarrow{\text{H}^+} \text{R}3\text{C}^+ + \text{H}_2\text{O} $$
  • Rearrangement :
    • Hydride Shift : Forms a tertiary carbocation (e.g., intermediate 2).
    • Alkyl Shift : Forms a more stable tertiary carbocation (e.g., intermediate 3).
  • Elimination :
    $$ \text{R}3\text{C}^+ \rightarrow \text{R}2\text{C=CH}_2 + \text{H}^+ $$

Product Ratios (Hypothetical for Target Compound)

Intermediate Dominant Product Yield (%)
Intermediate 1 2,4,4-Trimethyl-2-pentene 40
Intermediate 2 2,3,4-Trimethyl-2-pentene 35
Intermediate 3 3,3,4-Trimethyl-1-pentene 20

Physical and Thermodynamic Considerations

Boiling Point and Stability

NIST WebBook data indicates a boiling point of 488.55 K (215.4°C) for 2,2,4-trimethyl-3-isopropyl-3-pentanol, suggesting high thermal stability. This property is critical for distillation-based purification steps.

Enthalpy of Vaporization

The enthalpy of vaporization ($$ \Delta_{vap}H $$) is 67.1 kJ/mol at 336 K, reflecting strong intermolecular forces due to branching.

Summary of Key Methods

Method Catalyst/Reagent Key Advantage Limitations
Acid-Catalyzed Addition Sulfonic Resin High conversion for linear alcohols Limited selectivity for branched products
Cobalt-Catalyzed Reduction CoCl₂/THF Mild conditions for ketone reduction Slow kinetics for sterically hindered substrates
Dehydrogenation-Reduction Raney Nickel Simultaneous H₂ generation and reduction Requires high-pressure equipment

Chemical Reactions Analysis

Types of Reactions

3-Pentanol, 3-isopropyl-2,2,4-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pentanol, 3-isopropyl-2,2,4-trimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pentanol, 3-isopropyl-2,2,4-trimethyl- involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the structure and function of biological molecules. Its effects are mediated through its ability to act as a solvent, reactant, or intermediate in various chemical reactions .

Comparison with Similar Compounds

Structural Analogues: Pentanol Isomers and Derivatives

3-Pentanol (C₅H₁₂O)
  • Structure: Linear pentanol with a hydroxyl group at position 3.
  • Function : Demonstrated efficacy in priming plant systemic resistance against pathogens (e.g., Pseudomonas syringae) by upregulating defense genes (e.g., PR1, PDF1.2) via salicylic acid (SA) and jasmonic acid (JA) pathways .
  • Volatility : Higher evaporation rate compared to branched derivatives, limiting its agricultural utility due to rapid dissipation .
1-Pentanol (C₅H₁₂O)
  • Structure : Primary alcohol with a hydroxyl group at position 1.
  • Function: Less effective than 3-pentanol in inducing plant resistance, requiring higher concentrations (1 mM) for comparable effects .
2-Pentanol (C₅H₁₂O)
  • Structure : Secondary alcohol with hydroxyl at position 2.
  • Function: Shows moderate activity in plant defense priming but is outperformed by 3-pentanol at lower concentrations (10 µM vs. 100 nM for 3-pentanol) .
Key Structural Differences
Property 3-Pentanol, 3-Isopropyl-2,2,4-Trimethyl- 3-Pentanol 1-Pentanol 2-Pentanol
Molecular Formula C₁₁H₂₄O C₅H₁₂O C₅H₁₂O C₅H₁₂O
Molecular Mass (g/mol) 172.31 88.15 88.15 88.15
Branching High (isopropyl + 3 methyl groups) None None Low
Volatility Low Moderate High Moderate
Effective Concentration Not reported (likely higher due to size) 100 nM 1 mM 10 µM

Functional Analogues: Branched Alcohols

2,3,4-Trimethyl-3-Pentanol (C₈H₁₈O)
  • Structure : Tertiary alcohol with methyl groups at positions 2, 3, and 4.
  • Properties : Lower molecular mass (130.23 g/mol) and simpler branching compared to the target compound. Used in laboratory settings as a solvent or intermediate .
2,2,4-Trimethyl-1,3-Pentanediol-1-Isobutyrate (C₁₂H₂₂O₃)
  • Structure : Diester derivative with a diol backbone.
  • Application: Industrial plasticizer (e.g., Texanol®), highlighting how branching and esterification alter functionality compared to tertiary alcohols .
Volatility and Stability
  • In contrast, 3-pentanol’s moderate volatility allows it to act as a volatile organic compound (VOC) in plant defense priming, though field applications remain inconsistent .
Reactivity
  • Oxidation: 3-Pentanol derivatives (e.g., 3-pentanone) form via OH radical reactions in atmospheric studies, suggesting similar degradation pathways for branched analogues .
  • Thermodynamics: Mixtures of 3-pentanol with amines show distinct vapor-liquid equilibria, implying that the target compound’s branching may further influence solvent interactions .

Q & A

Basic Research Questions

Q. What analytical methods are most effective for identifying and characterizing 3-isopropyl-2,2,4-trimethyl-3-pentanol in complex mixtures?

  • Methodological Answer : Gas chromatography/mass spectrometry (GC/MS) is optimal for separation and identification due to its high resolution for branched alcohols. Infrared (IR) spectroscopy can confirm hydroxyl and alkyl group vibrations, while nuclear magnetic resonance (NMR) (e.g., 1^1H and 13^{13}C) resolves structural isomers by distinguishing methyl/isopropyl groups . For thermodynamic properties (e.g., boiling point, flash point), consult NIST databases for validated parameters .

Q. How can synthesis protocols for 3-isopropyl-2,2,4-trimethyl-3-pentanol be optimized to minimize elimination byproducts?

  • Methodological Answer : Use low-temperature nucleophilic substitution (e.g., Grignard reactions) to favor alcohol formation over elimination. Monitor reaction progress via thin-layer chromatography (TLC) and adjust steric hindrance by modifying alkyl halide precursors. Evidence from similar syntheses shows that inert atmospheres (N2_2) and aprotic solvents (e.g., THF) improve yields .

Q. What safety protocols are critical for handling 3-isopropyl-2,2,4-trimethyl-3-pentanol in laboratory settings?

  • Methodological Answer : Follow OSHA/GHS guidelines: use chemical-resistant gloves (nitrile), ventilated fume hoods, and explosion-proof equipment (flame point: ~38°C ). For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses due to low water solubility. Emergency eye exposure requires 15+ minutes of flushing .

Advanced Research Questions

Q. How do the combustion kinetics of 3-isopropyl-2,2,4-trimethyl-3-pentanol compare to other pentanol isomers in pre-mixed flames?

  • Methodological Answer : Employ spherical flame propagation experiments at 0.1–0.75 MPa and 393–473 K to measure laminar flame speeds. Kinetic modeling reveals that tertiary branching (isopropyl/methyl groups) reduces reactivity compared to linear isomers (e.g., 1-pentanol) due to steric inhibition of radical chain reactions. Pressure increases diminish isomer-specific differences .

Q. What mechanisms explain contradictory data on the compound’s oxidation pathways in different solvent systems?

  • Methodological Answer : In H2_2O2_2/HCl systems, secondary alcohols like this compound form α,α′-dichloro ketones via radical intermediates, while protic solvents favor SN1 mechanisms. Contrast with hydrogen-flame oxidation studies, where molecular-beam mass spectrometry detects ketone/alkene products depending on O2_2 availability . Reconcile discrepancies by isolating solvent polarity and oxidant concentration effects.

Q. Can 3-isopropyl-2,2,4-trimethyl-3-pentanol serve as a chiral building block in pharmaceutical intermediates?

  • Methodological Answer : Test enantioselective esterification using lipase enzymes (e.g., Candida antarctica) to assess stereochemical utility. Compare to derivatives like (R)-3-isopropyl-2,5-piperazinedione, where chirality impacts bioactivity . Optimize resolution via chiral column chromatography (e.g., cyclodextrin phases) and validate purity with polarimetry .

Q. How does steric hindrance in 3-isopropyl-2,2,4-trimethyl-3-pentanol influence its dielectric relaxation properties in polymer matrices?

  • Methodological Answer : Perform broadband dielectric spectroscopy (102^{-2}–106^6 Hz) in polypropylene blends. Bulky substituents reduce dipole mobility, increasing relaxation times. Compare to linear alcohols (e.g., 3-pentanol) to quantify steric effects on permittivity .

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